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Abstract
Demeton, a first-generation organophosphate insecticide, has long been a subject of

toxicological and pharmacological interest due to its potent inhibition of acetylcholinesterase

(AChE). This technical guide provides an in-depth exploration of the structural analogues of

demeton, their synthesis, and their biological activity, with a primary focus on the quantitative

structure-activity relationships (QSAR) governing their AChE inhibitory potency. Detailed

experimental protocols for the synthesis of phosphorothioates and the enzymatic assessment

of AChE inhibition are provided. Furthermore, this guide illustrates the key signaling pathways

affected by organophosphate insecticides and outlines a typical experimental workflow for

activity screening. The presented data and methodologies aim to serve as a comprehensive

resource for researchers engaged in the study of organophosphate toxicology and the

development of novel cholinesterase inhibitors.

Introduction
Organophosphate (OP) compounds, a diverse class of organic esters of phosphoric acid, have

seen widespread use as pesticides and, notoriously, as chemical warfare agents.[1] Their

primary mechanism of toxicity stems from the irreversible inhibition of acetylcholinesterase

(AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine
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(ACh).[1] The inactivation of AChE leads to an accumulation of ACh at cholinergic synapses,

resulting in overstimulation of muscarinic and nicotinic receptors and subsequent cholinergic

crisis, characterized by a range of symptoms from salivation and lacrimation to convulsions,

respiratory failure, and death.[2]

Demeton, one of the earliest systemic insecticides, exists as a mixture of two isomers: the

thiono isomer, demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate), and the thiolo

isomer, demeton-S (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate).[3] The thiolo isomer,

demeton-S, is significantly more toxic than the thiono form.[3] The study of demeton and its

structural analogues provides valuable insights into the structure-activity relationships (SAR)

that govern the potency of organophosphate inhibitors of AChE. Understanding these

relationships is crucial for the design of safer pesticides and the development of effective

antidotes and therapeutic agents for OP poisoning.

This guide will delve into the synthesis of demeton analogues, present quantitative data on

their AChE inhibitory activity, and provide detailed experimental protocols for their evaluation.

Synthesis of Demeton Structural Analogues
The synthesis of demeton and its structural analogues generally involves the reaction of a

dialkyl phosphite with a suitable sulfur-containing electrophile or the reaction of a dialkyl

phosphorochloridothioate with an appropriate alcohol or thiol.

A general route for the synthesis of phosphorothioates involves the coupling of thiols with H-

phosphonates, H-phosphinates, or secondary phosphine oxides.[2] For instance, the synthesis

of demeton-S analogues can be achieved by reacting a sodium salt of a dialkyl

dithiophosphoric acid with an appropriate alkyl halide.[4]

Experimental Protocol: General Synthesis of O,O-dialkyl-S-alkyl Phosphorothioates

Preparation of O,O-dialkyl dithiophosphoric acid: Phosphorous pentasulfide is reacted with

the desired anhydrous alcohol (e.g., ethanol, propanol) in an anhydrous solvent such as

benzene.

Formation of the sodium salt: The resulting O,O-dialkyl dithiophosphoric acid is then

neutralized with a base, such as sodium hydroxide, to form the sodium salt.
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Reaction with alkyl halide: The sodium salt of the O,O-dialkyl dithiophosphoric acid is then

reacted with the desired alkyl halide (e.g., 2-chloroethyl ethyl sulfide for demeton-S) to yield

the final O,O-dialkyl-S-alkyl phosphorothioate.[4]

Purification: The product is then purified using standard techniques such as distillation or

chromatography.

Biological Activity and Quantitative Structure-
Activity Relationship (QSAR)
The primary biological activity of demeton and its analogues is the inhibition of

acetylcholinesterase. The potency of this inhibition is typically quantified by the half-maximal

inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the

activity of the enzyme by 50%.

While a comprehensive dataset for a systematic series of demeton analogues is not readily

available in the public domain, the following table presents IC50 values for a range of

structurally related organophosphate insecticides against human red blood cell

acetylcholinesterase (RBC-AChE). This data serves as a valuable proxy for understanding the

structure-activity relationships within this class of compounds.

Table 1: IC50 Values of Various Organophosphate Insecticides against Human RBC-AChE[5]

Compound Structure IC50 (µM)[5]

Chlorpyrifos 0.12

Monocrotophos 0.25

Profenofos 0.35

Acephate 4.0

Structure-Activity Relationship Discussion:

The inhibitory potency of organophosphates against AChE is influenced by several structural

features:
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The nature of the alkyl groups on the phosphorus atom: The size and branching of the alkyl

groups can affect the binding affinity of the inhibitor to the enzyme's active site.[6]

The leaving group: The group that is displaced from the phosphorus atom upon

phosphorylation of the serine residue in the AChE active site plays a crucial role in the rate of

inhibition. A better leaving group generally leads to a more potent inhibitor.

The electronic properties of the substituents: The electron-withdrawing or electron-donating

nature of the substituents can influence the electrophilicity of the phosphorus atom, thereby

affecting the rate of phosphorylation.[6]

For example, the data in Table 1 shows that chlorpyrifos is the most potent inhibitor among the

listed compounds. Its structure features a trichloropyridinyl leaving group, which is a good

leaving group, and two ethyl groups on the phosphate. In contrast, acephate, which has a less

effective leaving group and different substituents on the phosphorus, is a significantly weaker

inhibitor.

Signaling Pathways Affected by Organophosphate
Insecticides
Beyond the direct inhibition of acetylcholinesterase, organophosphate exposure can trigger a

cascade of downstream signaling events, leading to cellular stress and apoptosis. One of the

key pathways implicated in organophosphate-induced neurotoxicity is the Mitogen-Activated

Protein Kinase (MAPK) signaling pathway.

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular

processes, including cell proliferation, differentiation, and apoptosis. Organophosphates have

been shown to activate various components of the MAPK pathway, including ERK, JNK, and

p38, leading to oxidative stress and neuronal cell death.
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Figure 1: Simplified MAPK signaling pathway affected by organophosphates. Max Width:
760px.
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Experimental Protocols for Acetylcholinesterase
Inhibition Assay
The following protocol is a standard method for determining the in vitro inhibition of

acetylcholinesterase by a test compound.

Materials:

Acetylcholinesterase (AChE) enzyme solution

Acetylthiocholine iodide (ATCI) substrate solution

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

Phosphate buffer (pH 8.0)

Test compound solutions at various concentrations

96-well microplate

Microplate reader

Procedure:

Prepare Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.

Plate Setup:

Add 25 µL of phosphate buffer to each well.

Add 25 µL of the test compound solution (or buffer for control) to the respective wells.

Add 25 µL of the AChE enzyme solution to all wells except the blank.

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor

to interact with the enzyme.

Initiate Reaction: Add 25 µL of the ATCI substrate solution to all wells to start the reaction.
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Add Chromogen: Immediately add 100 µL of the DTNB solution to all wells.

Measurement: Measure the absorbance at 412 nm at regular intervals (e.g., every minute for

10 minutes) using a microplate reader.

Data Analysis:

Calculate the rate of reaction (change in absorbance per minute) for each well.

Determine the percentage of inhibition for each concentration of the test compound

compared to the control (no inhibitor).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and

determine the IC50 value using a suitable curve-fitting software.
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Figure 2: Experimental workflow for an acetylcholinesterase inhibition assay. Max Width:
760px.

Conclusion
The study of demeton and its structural analogues continues to be a valuable endeavor for

understanding the fundamental principles of organophosphate toxicology. The quantitative data

on AChE inhibition, coupled with a detailed understanding of the synthetic methodologies and

the downstream signaling pathways, provides a robust framework for the development of novel

insecticides with improved safety profiles and for the design of more effective therapeutic

interventions for organophosphate poisoning. The experimental protocols and workflows

presented in this guide offer a practical resource for researchers in this critical field. Further

research focusing on the systematic synthesis and evaluation of a broad range of demeton
analogues is warranted to refine our understanding of the intricate structure-activity

relationships that govern their biological effects.
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PDF]. Available at: [https://www.benchchem.com/product/b052138#demeton-structural-
analogues-and-their-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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